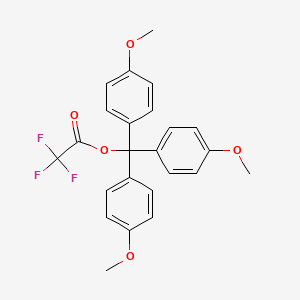
Tris(4-methoxyphenyl)methyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methoxyphenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-methoxyphenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxyphenyl)methyl trifluoroacetate typically involves the reaction of Tris(4-methoxyphenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows: [ \text{Tris(4-methoxyphenyl)methanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(4-methoxyphenyl)methyl trifluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or alcohols can react with the trifluoroacetate group.
Oxidizing Agents: Agents like potassium permanganate can oxidize the aromatic rings.
Reducing Agents: Agents like lithium aluminum hydride can reduce the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce quinones.
Scientific Research Applications
Tris(4-methoxyphenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives may be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tris(4-methoxyphenyl)methyl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. The aromatic rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxyphenyl)methanol
- Tris(4-methoxyphenyl)methyl chloride
- Tris(4-methoxyphenyl)methyl acetate
Uniqueness
Tris(4-methoxyphenyl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
Properties
CAS No. |
90173-60-7 |
|---|---|
Molecular Formula |
C24H21F3O5 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
tris(4-methoxyphenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C24H21F3O5/c1-29-19-10-4-16(5-11-19)23(32-22(28)24(25,26)27,17-6-12-20(30-2)13-7-17)18-8-14-21(31-3)15-9-18/h4-15H,1-3H3 |
InChI Key |
BFAZKRLCKPNIBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
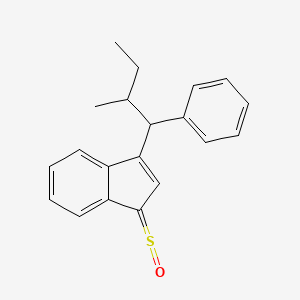

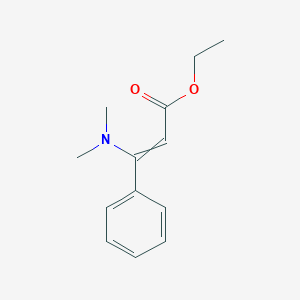
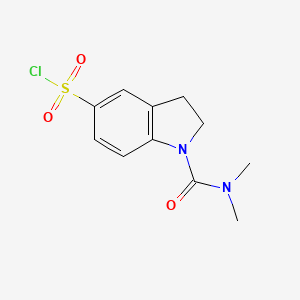
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
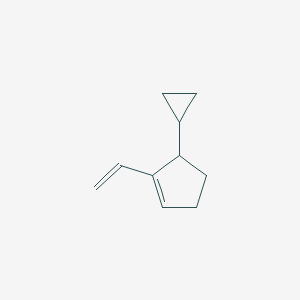



![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
